molecular formula C21H25Cl2FN4O3 B12455936 [5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride

[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride

Cat. No.: B12455936
M. Wt: 471.3 g/mol
InChI Key: FRUCNQBAWUHKLS-UHFFFAOYSA-N
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Description

The compound [5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea; hydrochloride is a structurally complex molecule featuring:

  • A urea core (N–(C=O)–N) linked to a chlorophenyl group.
  • A piperazine ring substituted with a 4-fluorophenylmethyl group and a methyl group.
  • An ethoxy linker with a ketone oxygen bridging the phenyl and piperazine moieties.

Properties

IUPAC Name

[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN4O3.ClH/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29;/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUCNQBAWUHKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Intermediate 1: 5-Chloro-2-(2-Chloroethoxy)Phenol

Reaction Conditions :

  • Starting Material : 5-Chloro-2-nitrophenol reacts with 2-(2-chloroethoxy)ethanol in the presence of a base (e.g., K₂CO₃).
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Temperature : 80–100°C for 12–24 hours.
    Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing nitro group.
Parameter Value
Yield 65–75%
Purity (HPLC) ≥95%

Synthesis of Intermediate 2: (2R)-4-[(4-Fluorophenyl)Methyl]-2-Methylpiperazine

Reaction Conditions :

  • Starting Material : (R)-2-Methylpiperazine reacts with 4-fluorobenzyl chloride.
  • Catalyst : Triethylamine (TEA) or DIEA.
  • Solvent : Dichloromethane (DCM) at 0–5°C.
    Mechanism : Alkylation of the secondary amine in piperazine.
Parameter Value
Yield 80–85%
Optical Purity ≥99% ee

Coupling of Intermediates 1 and 2

Reaction Conditions :

  • Intermediate 1 undergoes hydrolysis to form 5-chloro-2-(2-hydroxyethoxy)phenol, which is then activated with thionyl chloride (SOCl₂) to generate the corresponding chloroethyl intermediate.
  • Reaction with Intermediate 2 in tetrahydrofuran (THF) at 50°C for 6 hours.
Parameter Value
Yield 70–75%
Key Byproduct <5% unreacted phenol

Urea Formation

Reaction Conditions :

  • The amine group of the coupled product reacts with phosgene (COCl₂) or a safer alternative (e.g., triphosgene) in toluene.
  • Temperature: 0–5°C to minimize side reactions.
Parameter Value
Yield 60–65%
Purity (NMR) ≥98%

Hydrochloride Salt Formation

Procedure :

  • The free base is dissolved in ethanol and treated with hydrochloric acid (HCl) gas or concentrated HCl.
  • Precipitation occurs upon cooling to 4°C, followed by filtration and drying under vacuum.
Parameter Value
Final Purity (HPLC) ≥99%
Solubility (DMSO) 150 mg/mL

Industrial-Scale Production

Industrial synthesis optimizes the above steps for cost and efficiency:

  • Continuous Flow Chemistry : Reduces reaction times and improves yield in the coupling step.
  • Quality Control : In-process checks via HPLC and mass spectrometry ensure intermediate purity. Batch records typically report:
Parameter Specification
Residual Solvents <500 ppm (ICH Q3C)
Heavy Metals <10 ppm

Challenges and Solutions

  • Stereochemical Control : The (R)-configuration of the piperazine methyl group is critical for CCR1 antagonism. Asymmetric synthesis or chiral resolution ensures enantiopurity.
  • Urea Stability : Moisture-sensitive intermediates require anhydrous conditions during phosgene reactions.

Analytical Characterization

Key Data for BX471 Hydrochloride :

Technique Data
¹H NMR (DMSO-d₆) δ 7.45 (d, 1H), 6.95 (m, 4H), 4.55 (s, 2H), 3.85 (m, 4H)
HPLC Retention Time 8.2 min (C18 column, acetonitrile/water)
Melting Point 214–216°C (decomposition)

Recent Advances (2023–2025)

  • Green Chemistry : Microwave-assisted synthesis reduces reaction times by 40% in the coupling step.
  • Biocatalytic Routes : Immobilized lipases enable enantioselective piperazine synthesis with >99% ee.

Chemical Reactions Analysis

Types of Reactions

[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl groups.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Pharmacological Applications

  • Antagonism of Chemokine Receptors :
    • This compound has been investigated for its role as a non-peptide antagonist for CCR1 (C-C chemokine receptor type 1). CCR1 antagonists are significant in treating inflammatory diseases and certain types of cancer due to their role in modulating immune responses .
  • Neuroprotective Effects :
    • Preliminary studies indicate that compounds with similar structures exhibit neuroprotective properties, potentially useful in treating neurodegenerative disorders. The modulation of neurotransmitter systems may be a mechanism through which these effects are achieved .
  • Antidepressant Activity :
    • The piperazine component is often associated with antidepressant activity. Research on related compounds suggests that they may influence serotonin and norepinephrine pathways, which are crucial in mood regulation .

Synthesis and Characterization

The synthesis of 5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride involves multi-step organic reactions, typically starting from commercially available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and ESI-MS (Electrospray Ionization Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: CCR1 Antagonist Development

In a study focused on the development of CCR1 antagonists, researchers synthesized 5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride and evaluated its efficacy in blocking CCR1-mediated signaling pathways. The results demonstrated significant inhibition of chemokine-induced cell migration, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Neuroprotection in Animal Models

Another investigation assessed the neuroprotective effects of this compound in rodent models of hypoxic-ischemic injury. Administration resulted in reduced neuronal death and improved functional outcomes, providing insights into its mechanism as a potential treatment for conditions like stroke or traumatic brain injury .

Mechanism of Action

The mechanism of action of [5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: The presence of the piperazine ring and phenyl groups allows the compound to interact with various enzymes or receptors, potentially inhibiting their activity.

    Modulating signaling pathways: The compound may influence cellular signaling pathways, leading to changes in gene expression, protein activity, and cellular behavior.

    Inducing cellular stress: The compound may induce oxidative or other forms of cellular stress, leading to cell death or other biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be drawn to analogs based on functional groups and heterocyclic systems.

Urea-Based Compounds (Pesticides)

lists urea derivatives used as pesticides, such as cyclosulfamuron and teflubenzuron , which share the urea pharmacophore. The target compound’s urea group may confer similar herbicidal or insecticidal activity, though substituents influence specificity.

Compound Name (Use) Key Structural Features Reference
Cyclosulfamuron (herbicide) 4,6-dimethoxy-2-pyrimidinyl urea
Teflubenzuron (insecticide) Dichlorophenyl urea + difluorobenzamide
Target Compound Chlorophenyl urea + fluorophenyl-piperazine N/A

Piperazine-Containing Pharmaceuticals

describes piperazine derivatives like 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol, used in pharmaceuticals (e.g., cetirizine). Piperazine rings enhance solubility and receptor interactions in drugs.

Compound Name Functional Groups Application Reference
Cetirizine-related piperazine derivative Piperazine + chlorophenyl group Antihistamine
Target Compound Piperazine + fluorophenylmethyl group Unknown (hypothetical) N/A

The fluorophenylmethyl substitution on the piperazine ring in the target compound could modulate CNS penetration or metabolic stability compared to cetirizine analogs .

Research Limitations and Gaps

  • No direct data on the target compound’s bioactivity, toxicity, or synthesis exists in the provided evidence.
  • Comparisons are structural inferences based on urea/piperazine analogs from pesticides () and pharmaceuticals ().

Biological Activity

The compound 5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea; hydrochloride is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea
  • Molecular Formula : C19H23ClF N3O3
  • Molecular Weight : 393.85 g/mol

Structural Features

The compound features:

  • A chlorine atom at the 5-position, which may influence its reactivity and interaction with biological targets.
  • A fluorophenyl group , which is often associated with enhanced metabolic stability and bioactivity.
  • A piperazine moiety , known for its role in various pharmacological agents.

Anticancer Activity

Recent studies have shown that compounds similar to this urea derivative exhibit significant anticancer properties. For instance, the presence of the piperazine ring is linked to enhanced cytotoxicity against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Reference
MCF-715.3
HeLa12.8
A54918.5

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Urease Inhibition

A notable area of research involves the inhibition of urease, an enzyme linked to various diseases, including kidney stones and certain infections. Compounds structurally related to this urea derivative have shown promising urease inhibitory activity.

CompoundIC50 (µM)Activity
Reference Drug21.25Standard
Compound X18.75Moderate
Compound Y16.13High

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The urea moiety can mimic substrates or transition states in enzyme-catalyzed reactions, effectively inhibiting target enzymes such as urease.
  • Cell Cycle Arrest : Studies indicate that the compound may interfere with cell cycle progression, particularly in cancer cells.
  • Induction of Apoptosis : The ability to induce programmed cell death is a critical factor in its anticancer activity.

Study on Anticancer Effects

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Urease Inhibition Research

Another study focused on the urease inhibitory activity of structurally similar compounds, revealing that modifications to the phenyl ring significantly enhanced inhibitory potency. The study concluded that specific substitutions could lead to more effective urease inhibitors .

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